Nitrin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

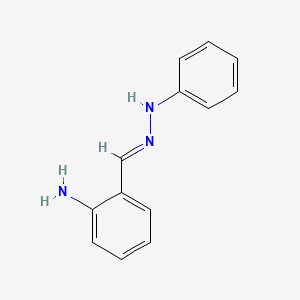

Structure

3D Structure

Properties

IUPAC Name |

2-[(phenylhydrazinylidene)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPNCBSCOIMOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904966 | |

| Record name | Nitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-74-2 | |

| Record name | 2-Aminobenzaldehyde 2-phenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Netrins

A Note on Terminology: The query for "Nitrin" may refer to several distinct chemical entities. PubChem lists "this compound" as a synonym for 2-Aminobenzaldehyde phenylhydrazone (C13H13N3), a small organic molecule.[1][2] The term has also been used colloquially to refer to compounds like Nitroglycerin.[3] However, the request for a technical guide detailing signaling pathways and experimental protocols for a scientific audience strongly suggests an interest in the Netrin family of proteins, a subject of extensive research in neurobiology and developmental biology. This guide will focus on the protein family of Netrins, assuming "this compound" was a likely misspelling of this term.

Netrins are a class of secreted proteins that play a crucial role in axon guidance, directing the migration of cells and axons during the development of the nervous system.[4][5] The name "Netrin" is derived from the Sanskrit word "netr," meaning "one who guides."[5] These proteins are highly conserved across species, from nematodes to humans, highlighting their fundamental biological importance.[4] Beyond their well-established role in the developing nervous system, Netrins are also involved in angiogenesis, tissue morphogenesis, and have been implicated in cancer.[6][7]

Molecular Structure of Netrin Proteins

Netrins are members of the laminin superfamily of extracellular matrix proteins, with which they share structural homology.[4][8] The protein family in mammals includes both secreted and membrane-anchored members.[5][6]

-

Secreted Netrins: Netrin-1, Netrin-3, and Netrin-4.[6]

-

GPI-anchored Netrins: Netrin-G1 and Netrin-G2, which are tethered to the cell membrane by a Glycophosphatidylinositol (GPI) anchor.[6][9]

The structure of a typical secreted Netrin, such as Netrin-1, consists of several distinct domains:

-

Domain VI/V (Laminin N-terminal domain, LN): This N-terminal region is homologous to the N-terminal domains of laminin chains.[10]

-

Laminin EGF-like domains (LEs): Following the LN domain are three cysteine-rich epidermal growth factor (EGF)-like repeats.[10]

-

C-terminal domain (C): A highly variable region that contains a netrin domain (NTR). This domain is responsible for binding to receptors and interacting with the extracellular matrix.[4] The variation in this C-terminal domain across different Netrins allows for specific interactions with different proteins.[4]

Structurally, Netrin-1 is an elongated, rigid molecule with two primary receptor-binding sites located at opposite ends of the protein. This architecture allows a single Netrin-1 molecule to bind and bring together two receptor molecules, a key step in initiating a signaling cascade.[10]

Quantitative Data and Properties

The following table summarizes key quantitative properties of human Netrin family proteins.

| Property | Netrin-1 (NTN1) | Netrin-3 (NTN3) | Netrin-4 (NTN4) | Netrin-G1 (NTNG1) | Netrin-G2 (NTNG2) |

| Gene Locus (Human) | Chr 17p13.1[11] | Chr 16p13.3 | Chr 12q22 | Chr 1p13.2 | Chr 9q34.3 |

| Protein Type | Secreted[6] | Secreted[6] | Secreted[6] | GPI-anchored[6] | GPI-anchored[6] |

| Molecular Weight (calc.) | ~75 kDa[12] | ~66 kDa | ~68 kDa | ~59 kDa | ~59 kDa |

| Amino Acid Count | 604 | 581 | 626 | 529 | 530 |

| Key Receptors | DCC, Neogenin, UNC5A-D, DSCAM[5][6][13] | DCC, Neogenin | Neogenin, Unc5B, Unc5C | NGL-1[5] | NGL-2[5] |

Netrin Signaling Pathways

Netrins are bifunctional molecules; they can act as either chemoattractants or chemorepellents for migrating axons, depending on the complement of receptors expressed on the cell surface.[13]

Axonal attraction towards a Netrin source is primarily mediated by the Deleted in Colorectal Cancer (DCC) family of receptors.[13] When a growth cone expressing DCC encounters a Netrin-1 gradient, the following signaling cascade is initiated:

-

Ligand Binding and Dimerization: Netrin-1 binds to the DCC receptor, inducing receptor homodimerization.[4]

-

Kinase Activation: This dimerization leads to the recruitment and phosphorylation of cytoplasmic tyrosine kinases such as Src and FAK (Focal Adhesion Kinase).[4]

-

Second Messenger Activation: Activated kinases stimulate downstream pathways involving small GTPases like Rac1 and Cdc42.[4]

-

Cytoskeletal Reorganization: Activation of Rac1 and Cdc42 promotes the extension of the actin cytoskeleton within the growth cone, leading to directed movement towards the Netrin-1 source.[4]

Axonal repulsion from a Netrin source is mediated by the UNC-5 family of receptors, often acting in concert with DCC.[4][6]

-

Complex Formation: Netrin-1 binds to a pre-formed or ligand-induced complex of DCC and UNC-5 receptors.[14]

-

Signaling Switch: The presence of the UNC-5 receptor fundamentally alters the downstream signaling output. Instead of activating attraction pathways, the complex triggers a repulsive cascade.

-

RhoA Activation: The DCC/UNC-5 complex activates the small GTPase RhoA.[4]

-

Cytoskeletal Collapse: RhoA activation leads to the phosphorylation of myosin light chain and actin depolymerization, causing growth cone collapse and turning the axon away from the Netrin-1 source.[4]

Key Experimental Protocols

The study of Netrins and their signaling pathways involves a variety of established molecular and cellular biology techniques.

This protocol is used to quantify the amount of Netrin-1 protein in tissue homogenates or cell lysates.

-

Sample Preparation: Homogenize tissue (e.g., adult rat spinal cord) in lysis buffer.[15] Determine total protein concentration using a BCA protein assay.[15]

-

SDS-PAGE: Separate proteins by size by loading 20-40 µg of total protein per lane onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to Netrin-1 (e.g., rabbit polyclonal anti-Netrin-1) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Netrin-1 typically appears as a band at ~75 kDa.[12]

This protocol is used to visualize the location of Netrin-1 protein within tissue sections. Detecting Netrin-1 with IHC can be challenging, and optimized protocols are crucial.[16]

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the dissected tissue (e.g., mouse brain) in PFA, then cryoprotect in a sucrose solution before sectioning on a cryostat.

-

Antigen Retrieval: Thaw tissue sections and perform antigen retrieval. A key modification for successful Netrin-1 staining is to treat sections with 1% sodium dodecyl sulfate (SDS) for 5-10 minutes.[16]

-

Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue by incubating sections in a blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in phosphate buffer) for 1-2 hours.[16]

-

Primary Antibody Incubation: Incubate sections with the primary antibody against Netrin-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 donkey anti-rabbit) for 2 hours at room temperature.

-

Mounting and Imaging: Wash the sections, counterstain nuclei with DAPI if desired, and mount with an anti-fade mounting medium. Visualize the staining using a fluorescence or confocal microscope.

Conclusion

The Netrin family of proteins represents a cornerstone of developmental neurobiology. Their ability to provide guidance cues to migrating cells and axons is fundamental to the proper wiring of the nervous system. The bifunctional nature of Netrin signaling, dictated by the cellular receptor context, provides a sophisticated mechanism for controlling cell migration. Understanding the structure of Netrins, the intricacies of their signaling pathways, and the experimental methods to study them is critical for researchers in neuroscience and for professionals in drug development targeting neurological disorders, nerve regeneration, and cancer.[14][17]

References

- 1. This compound | C13H13N3 | CID 9571052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Nitroglycerin [webbook.nist.gov]

- 4. Netrin - Wikipedia [en.wikipedia.org]

- 5. The netrin protein family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Netrins and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roles for Netrin signaling outside of axon guidance: a view from the worm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structures of Netrin-1 Bound to two Receptors Provide Insight into its Axon Guidance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Netrin 1 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. mdpi.com [mdpi.com]

- 15. Widespread Expression of Netrin-1 by Neurons and Oligodendrocytes in the Adult Mammalian Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An optimized immunohistochemistry protocol for detecting the guidance cue Netrin-1 in neural tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Netrin-1 signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Aminobenzaldehyde Phenylhydrazone: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-aminobenzaldehyde phenylhydrazone, a significant chemical intermediate. The document delves into the historical context of its constituent functional groups, details the synthesis of its precursors, and presents a protocol for its formation. Quantitative data, including physical properties and spectroscopic characteristics, are summarized for clarity. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are formed by the reaction of aldehydes or ketones with hydrazine. The discovery of this class of compounds is credited to Hermann Emil Fischer, who in 1875, first synthesized and characterized phenylhydrazine.[1] This discovery was a pivotal moment in organic chemistry, as phenylhydrazine and its subsequent derivatives, phenylhydrazones, became crucial reagents for the characterization and identification of carbonyl compounds, particularly sugars.[1]

2-Aminobenzaldehyde, the aldehyde precursor to the title compound, is a versatile bifunctional molecule containing both an amino and an aldehyde group in the ortho position on a benzene ring. This arrangement allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of various heterocyclic compounds, including quinolines.[2][3]

The combination of these two moieties, 2-aminobenzaldehyde and phenylhydrazine, yields 2-aminobenzaldehyde phenylhydrazone, a molecule with potential applications in various fields of chemical research.

Historical Context

The history of 2-aminobenzaldehyde phenylhydrazone is intrinsically linked to the foundational work of Emil Fischer in the late 19th century. His synthesis of phenylhydrazine in 1875 laid the groundwork for the entire field of hydrazone chemistry.[1] Fischer's subsequent work demonstrated the utility of phenylhydrazine in forming crystalline derivatives with aldehydes and ketones, which he termed phenylhydrazones. This technique revolutionized the study of carbohydrates and other carbonyl-containing natural products.

Synthesis of Precursors

The synthesis of 2-aminobenzaldehyde phenylhydrazone requires the preparation of its two precursors: 2-aminobenzaldehyde and phenylhydrazine.

Synthesis of 2-Aminobenzaldehyde

Several methods have been reported for the synthesis of 2-aminobenzaldehyde. Common approaches involve the reduction of 2-nitrobenzaldehyde.

Method 1: Reduction with Iron or Iron(II) Sulfate

A widely used method is the reduction of 2-nitrobenzaldehyde using iron powder or iron(II) sulfate in an acidic or neutral medium.[3]

Method 2: Oxidation of 2-Aminobenzyl Alcohol

An alternative route involves the oxidation of 2-aminobenzyl alcohol using an oxidizing agent such as activated manganese dioxide in a suitable solvent like chloroform.[4]

Synthesis of Phenylhydrazine

Phenylhydrazine is typically prepared by the reduction of a benzenediazonium salt.

Method: Reduction of Benzenediazonium Salt with Sodium Sulfite

Aniline is first diazotized using sodium nitrite and hydrochloric acid to form a benzenediazonium salt. This salt is then reduced with sodium sulfite to yield phenylhydrazine.

Synthesis of 2-Aminobenzaldehyde Phenylhydrazone

The formation of 2-aminobenzaldehyde phenylhydrazone proceeds via the condensation reaction between 2-aminobenzaldehyde and phenylhydrazine. This reaction is a classic example of hydrazone formation.

General Reaction Scheme

References

A Comprehensive Guide to the Synthesis of 2-Aminobenzaldehyde Phenylhydrazone from 2-Nitrobenzaldehyde

Abstract

This technical guide provides a detailed overview of the synthesis of 2-Aminobenzaldehyde phenylhydrazone, a valuable chemical intermediate, starting from 2-nitrobenzaldehyde. The synthesis is a two-step process involving the reduction of a nitro group followed by a condensation reaction to form the target hydrazone. This document outlines the underlying chemical principles, compares various methodologies, and offers detailed experimental protocols. All quantitative data is summarized in structured tables for clarity, and key workflows are visualized using diagrams to facilitate comprehension and reproducibility in a research and development setting.

Introduction

2-Aminobenzaldehyde and its derivatives, such as phenylhydrazones, are important precursors in the synthesis of a wide range of heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds. The synthesis of 2-Aminobenzaldehyde phenylhydrazone from the readily available 2-nitrobenzaldehyde is a fundamental transformation in organic chemistry. This process involves two key steps:

-

Reduction: The selective reduction of the aromatic nitro group in 2-nitrobenzaldehyde to an amine, yielding 2-aminobenzaldehyde.

-

Condensation: The reaction of the intermediate 2-aminobenzaldehyde with phenylhydrazine to form the final product, 2-Aminobenzaldehyde phenylhydrazone.

This guide will detail reliable methods for performing this synthesis, focusing on practical laboratory procedures and data-driven insights.

Overall Synthetic Pathway

The conversion of 2-nitrobenzaldehyde to 2-Aminobenzaldehyde phenylhydrazone is achieved through a sequential reduction and condensation pathway. The intermediate, 2-aminobenzaldehyde, is often unstable and prone to self-condensation, necessitating its prompt use in the subsequent step.[1][2]

Caption: Overall two-step reaction scheme.

Step 1: Reduction of 2-Nitrobenzaldehyde to 2-Aminobenzaldehyde

The reduction of the nitro group to an amine is a critical step. Several methods exist, with the use of metals in acidic media being a common and effective approach.[3][4] Iron powder in the presence of a mineral acid like hydrochloric acid is a widely used, cost-effective, and reliable method.[5] An alternative is the use of iron(II) sulfate in an aqueous ammonia solution.[1][6]

Comparison of Reduction Methodologies

| Reducing Agent | Solvent | Catalyst/Acid | Temperature | Typical Yield | Reference |

| Iron Powder (Fe) | Ethanol | Hydrochloric Acid (HCl) | Reflux | 72-77% | [5] |

| Iron(II) Sulfate (FeSO₄) | Water | Ammonia (NH₃) | Not specified | Not specified | [1][6] |

| Iron Powder (Fe) | Acetic Acid (AcOH) | - | Not specified | High | [4] |

| Sodium Polysulfide (Na₂Sₓ) | Isopropanol | - | 75 °C | 97.9% | [7] |

Detailed Experimental Protocol (Fe/HCl Method)

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Materials:

-

2-Nitrobenzaldehyde (1.0 eq)

-

Iron powder, 325 mesh (3.0 eq)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Celite

-

Acetone

Equipment:

-

Round-bottomed flask (sized appropriately)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Charge a round-bottomed flask with 2-nitrobenzaldehyde (1.0 eq) and absolute ethanol. Stir until a yellow solution forms.

-

To the stirring solution, add iron powder (3.0 eq).

-

Add diluted hydrochloric acid.

-

Fit the flask with a reflux condenser and heat the mixture under reflux for 60 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of celite using a Büchner funnel.

-

Wash the filter cake with acetone.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator.

-

Dry the resulting crude 2-aminobenzaldehyde under high vacuum. The product is typically a light yellow solid and should be used promptly in the next step.

Step 2: Condensation of 2-Aminobenzaldehyde with Phenylhydrazine

This step involves the formation of a C=N double bond through the reaction of the aldehyde group of 2-aminobenzaldehyde with the primary amine of phenylhydrazine, yielding the corresponding phenylhydrazone.[8][9] This is a classic condensation reaction, often performed in an alcohol solvent.

Detailed Experimental Protocol

Materials:

-

2-Aminobenzaldehyde (1.0 eq, from Step 1)

-

Phenylhydrazine (1.0-1.1 eq)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount, optional)

Equipment:

-

Erlenmeyer flask or round-bottomed flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the crude 2-aminobenzaldehyde (1.0 eq) in ethanol in a flask.

-

Add phenylhydrazine (1.0-1.1 eq) to the solution. A catalytic drop of glacial acetic acid can be added to facilitate the reaction.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The formation of the product is often indicated by a color change or the precipitation of a solid.

-

If the reaction is slow, the mixture can be gently warmed for a short period.

-

Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the final product, 2-Aminobenzaldehyde phenylhydrazone.

Quantitative Data

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| 2-Aminobenzaldehyde | 1.0 | Ethanol | Room Temp. | 1-4 hours | >90% |

| Phenylhydrazine | 1.0-1.1 | Ethanol | Room Temp. | 1-4 hours | >90% |

Experimental Workflow Visualization

The entire process from starting material to final product involves a sequence of synthesis, isolation, and purification steps.

Caption: Flowchart of the synthesis and analysis process.

Characterization of Final Product

The structure and purity of the synthesized 2-Aminobenzaldehyde phenylhydrazone (CAS RN: 553-74-2) should be confirmed using standard analytical techniques.[10][11]

-

Appearance: Typically a crystalline solid.

-

Molecular Formula: C₁₃H₁₃N₃

-

Molecular Weight: 211.27 g/mol

-

Spectroscopy:

-

FTIR: Will show characteristic peaks for N-H stretching (amine and hydrazone), C=N stretching (hydrazone), and aromatic C-H and C=C bonds.[12]

-

¹H NMR: Will show distinct signals for the aromatic protons on both rings, the amine (-NH₂) protons, the hydrazone N-H proton, and the C-H proton of the hydrazomethine group (CH=N).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 211.[13]

-

Conclusion

The synthesis of 2-Aminobenzaldehyde phenylhydrazone from 2-nitrobenzaldehyde is a robust and high-yielding two-step process. The key challenges are the potential instability of the 2-aminobenzaldehyde intermediate and the need for its prompt conversion to the more stable phenylhydrazone. The methods described, particularly the iron-based reduction followed by direct condensation, provide a reliable and scalable route for obtaining this valuable synthetic intermediate. This guide offers the necessary procedural details and quantitative data to enable researchers to successfully perform this synthesis in a laboratory setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide on the Physicochemical Properties of Nitrin and its Associated Compounds

Disclaimer: The term "Nitrin" is ambiguous in scientific literature. It can refer to a specific chemical compound, 2-Aminobenzaldehyde phenylhydrazone (CAS 553-74-2), or be used as a trade name for the well-known drug, Nitroglycerin. This guide addresses both possibilities to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound (2-Aminobenzaldehyde phenylhydrazone)

2-Aminobenzaldehyde phenylhydrazone is a chemical compound with potential applications in chemical synthesis and analysis.

Physicochemical Properties

The quantitative physicochemical properties of 2-Aminobenzaldehyde phenylhydrazone are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃ |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 553-74-2 |

| IUPAC Name | 2-[(E)-(2-phenylhydrazin-1-ylidene)methyl]aniline |

| Melting Point | 227-229 °C (decomposes) |

| Solubility | Soluble in acetone. Sparingly soluble in cold alcohol, ether, chloroform, and benzene. |

Experimental Protocols

Synthesis of 2-Aminobenzaldehyde phenylhydrazone

This protocol describes a general method for the synthesis of phenylhydrazones from aldehydes, which can be adapted for 2-aminobenzaldehyde.

-

Materials: 2-aminobenzaldehyde, phenylhydrazine, glacial acetic acid, ethanol, water.

-

Procedure:

-

Dissolve phenylhydrazine and a few drops of glacial acetic acid in ethanol.

-

Add an equimolar amount of 2-aminobenzaldehyde to the solution.

-

Allow the mixture to stand at room temperature with occasional shaking until a precipitate forms.

-

Filter the crude product, wash with cold water, and then a small amount of cold ethanol.

-

Recrystallize the product from a suitable solvent, such as ethanol or acetone, to obtain pure 2-aminobenzaldehyde phenylhydrazone.

-

Characterization of 2-Aminobenzaldehyde phenylhydrazone

The structure and purity of the synthesized compound can be confirmed using the following techniques[1][2]:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate[2].

-

Spectroscopic Analysis:

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as N-H, C=N, and aromatic C-H bonds.

-

¹H NMR Spectroscopy: To determine the chemical environment of the protons in the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

-

Melting Point Determination: To compare the melting point of the synthesized product with the literature value as an indicator of purity.

Synthesis Workflow

Part 2: this compound (Nitroglycerin)

Nitroglycerin (glyceryl trinitrate) is a well-known vasodilator used for the treatment of angina pectoris.[3] The trade name "this compound" is used for a sublingual spray formulation of Nitroglycerin.[3]

Physicochemical Properties

The quantitative physicochemical properties of Nitroglycerin are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₅N₃O₉ |

| Molecular Weight | 227.087 g/mol |

| CAS Number | 55-63-0 |

| IUPAC Name | 1,2,3-Tris(nitrooxy)propane |

| Appearance | Colorless to pale yellow, oily liquid |

| Density | 1.6 g/cm³ |

| Melting Point | 13.5 °C |

| Boiling Point | 50 °C (decomposes) |

| Solubility in Water | 1.38 g/L at 20 °C |

| Vapor Pressure | 0.00025 mmHg at 20 °C |

Experimental Protocols

Analysis of Nitroglycerin in Pharmaceutical Formulations

This protocol is based on the High-Performance Liquid Chromatography (HPLC) method for the quantification of Nitroglycerin.[4]

-

Materials: Acetonitrile (HPLC grade), organic-free reagent water, Nitroglycerin standard, pharmaceutical sample.

-

Instrumentation: HPLC system with a UV detector, reverse-phase C18 column.

-

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 60% acetonitrile and 40% organic-free reagent water.[4]

-

Standard Preparation: Prepare a series of calibration standards of Nitroglycerin in the mobile phase.

-

Sample Preparation: Extract the Nitroglycerin from the pharmaceutical formulation using the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

UV Detector Wavelength: 214 nm

-

Injection Volume: 20 µL

-

-

Quantification: Inject the standards and the sample into the HPLC system. Construct a calibration curve from the peak areas of the standards and determine the concentration of Nitroglycerin in the sample.

-

Signaling Pathway of Nitroglycerin

Nitroglycerin exerts its therapeutic effect by being converted to nitric oxide (NO), which then activates a signaling cascade leading to vasodilation.[3][5]

The principal pharmacological action of nitroglycerin is the relaxation of vascular smooth muscle.[3] It is converted to nitric oxide (NO), which activates the enzyme guanylate cyclase.[5] This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn leads to the dephosphorylation of myosin light chains, resulting in vasodilation.[5]

References

The Core Mechanism of Nitrin (Nitroglycerin) with Nitrites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrin, a brand name for the compound Nitroglycerin (glyceryl trinitrate or GTN), has been a cornerstone in the management of cardiovascular diseases for over a century. Its primary therapeutic effect, vasodilation, is mediated through the release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This technical guide provides a comprehensive overview of the core mechanism of action of Nitroglycerin, with a specific focus on its intricate relationship with nitrite metabolism. The bioactivation of Nitroglycerin is a multi-faceted process involving key enzymatic pathways that ultimately lead to the generation of NO and subsequent physiological responses. This document will delve into the detailed signaling cascades, present quantitative data from key studies, outline experimental protocols for investigating these mechanisms, and provide visual representations of the involved pathways.

Core Mechanism of Action: From Nitroglycerin to Nitric Oxide

The central mechanism of Nitroglycerin's action is its biotransformation to nitric oxide (NO) or a related S-nitrosothiol (SNO) within vascular smooth muscle cells.[1] This process is not spontaneous and relies on specific enzymatic machinery. The generated NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[2][3] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, causing vasodilation.[3][4]

The Pivotal Role of Mitochondrial Aldehyde Dehydrogenase (ALDH2)

At clinically relevant, low concentrations of Nitroglycerin, the primary enzyme responsible for its bioactivation is mitochondrial aldehyde dehydrogenase (ALDH2).[1][5][6][7] This enzyme catalyzes the denitration of Nitroglycerin to produce 1,2-glyceryl dinitrate (1,2-GDN) and inorganic nitrite (NO₂⁻).[1][5] The generated nitrite is then believed to be the precursor for NO.[1][8]

The significance of ALDH2 in this pathway is underscored by genetic studies. A common polymorphism in the ALDH2 gene (E487K), prevalent in East Asian populations, leads to a significant reduction in enzyme activity and a diminished vasodilator response to Nitroglycerin.[5][6]

Other Enzymatic Pathways

While ALDH2 is the key player at therapeutic doses, other enzymes have been implicated in Nitroglycerin metabolism, particularly at higher, suprapharmacological concentrations.[9] These include:

-

Glutathione S-Transferases (GSTs): These enzymes are involved in the metabolism of Nitroglycerin, primarily leading to the formation of inorganic nitrite.[10][11] However, their direct role in the production of vasoactive NO from Nitroglycerin is considered more of a detoxification or clearance pathway rather than the primary bioactivation route for vasodilation.[10]

-

Cytochrome P450 (CYP450): These enzymes, located in the endoplasmic reticulum, can also metabolize Nitroglycerin, particularly in the liver.[12][13] They are thought to contribute to the overall clearance of the drug and can generate NO, but their role in the acute vasodilator effect in blood vessels is less prominent than ALDH2.[9][12]

-

Xanthine Oxidoreductase: This enzyme has been shown to reduce nitrite to NO, particularly under hypoxic conditions, and may play a role in the downstream conversion of ALDH2-generated nitrite.[14][15]

Signaling Pathways

The bioactivation of Nitroglycerin and the subsequent signaling cascade leading to vasodilation can be visualized as follows:

Caption: Primary signaling pathway of Nitroglycerin (this compound) bioactivation via ALDH2.

The alternative, high-concentration pathways involving other enzymes can be represented as:

Caption: Secondary pathways of Nitroglycerin metabolism at higher concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Nitroglycerin metabolism.

Table 1: Enzymatic Activity and Metabolite Formation

| Enzyme | Substrate | Products | Key Findings | Reference |

| Mitochondrial Aldehyde Dehydrogenase (ALDH2) | Nitroglycerin | 1,2-Glyceryl Dinitrate (1,2-GDN), Nitrite (NO₂⁻) | Predominantly forms 1,2-GDN over 1,3-GDN. Catalytic efficiency (Vmax/Km) of the wild-type enzyme is ~10-fold higher than the Lys504 mutant. | [1][6] |

| Glutathione S-Transferases (GSTs) | Nitroglycerin | Nitrite (NO₂⁻), 1,2-GDN, 1,3-GDN | In bovine coronary arteries, GSTs preferentially form 1,3-GDN. GST inhibition reduces the rate of Nitroglycerin degradation. | [10][16] |

| Cytochrome P450 | Nitroglycerin | Glyceryl Dinitrates, Nitric Oxide (NO) | Reductive denitration is catalyzed by CYP450, leading to the formation of a CYP450-Fe(II)-NO complex. | [12][13] |

Table 2: Pharmacokinetic Parameters of Nitroglycerin and its Metabolites (in rats)

| Compound | Clearance (mL min⁻¹ kg⁻¹) | Volume of Distribution (mL kg⁻¹) | Mean Residence Time (min) | Reference |

| 1,2-Glyceryl Dinitrate (1,2-GDN) | 32.3 | 695 | 22.0 | [17] |

| 1,3-Glyceryl Dinitrate (1,3-GDN) | 20.8 | 454 | 21.8 | [17] |

Experimental Protocols

This section outlines methodologies for key experiments cited in the study of Nitroglycerin's mechanism of action.

Measurement of NO and NO₂⁻ Production by Chemiluminescence

This protocol is adapted from studies measuring nitric oxide and nitrite release from tissue homogenates.[10][14]

Objective: To quantify the production of NO and NO₂⁻ from Nitroglycerin in a biological sample.

Materials:

-

Tissue homogenate (e.g., from vascular tissue)

-

Nitroglycerin solution

-

Phosphate buffer (pH 7.4)

-

Chemiluminescence NO analyzer

-

Reaction vessel containing a reducing agent (e.g., sodium iodide in acetic acid for NO₂⁻ measurement)

-

Inert gas (e.g., nitrogen or argon)

-

S-hexyl-glutathione (GST inhibitor, optional)

-

Reduced glutathione (GSH, optional)

Workflow:

Caption: Experimental workflow for measuring NO and NO₂⁻ production.

Procedure:

-

Homogenate Preparation: Homogenize fresh or frozen tissue in ice-cold phosphate buffer. Centrifuge to obtain the desired subcellular fraction (e.g., cytosol or mitochondria).

-

Incubation: Place the homogenate in a sealed, anaerobic reaction vessel and purge with an inert gas to remove oxygen.

-

Reaction Initiation: Inject the Nitroglycerin solution into the vessel to initiate the reaction. For studies involving specific enzymes, inhibitors (e.g., S-hexyl-glutathione for GSTs) or cofactors (e.g., GSH) can be added prior to Nitroglycerin.

-

Sampling:

-

For NO measurement: A sample of the headspace gas is withdrawn from the vessel using a gas-tight syringe.

-

For NO₂⁻ measurement: A liquid sample is withdrawn and injected into a separate reaction vessel containing a reducing agent that converts NO₂⁻ to NO.

-

-

Detection: The gas sample (either directly from the headspace or from the reducing vessel) is injected into the chemiluminescence NO analyzer. The analyzer detects the light produced from the reaction of NO with ozone, which is proportional to the amount of NO.

-

Quantification: A standard curve is generated using known concentrations of NO or NaNO₂ to quantify the amount of NO or NO₂⁻ produced in the experimental samples.

ALDH2 Activity Assay

This protocol is based on methods used to determine the enzymatic activity of ALDH2.[18]

Objective: To measure the aldehyde dehydrogenase activity in a sample.

Materials:

-

Sample containing ALDH2 (e.g., tissue homogenate supernatant, purified enzyme)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Substrate (e.g., acetaldehyde)

-

Cofactor (NAD⁺)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Workflow:

Caption: Workflow for the ALDH2 activity assay.

Procedure:

-

Assay Mixture Preparation: In a cuvette, prepare the assay mixture containing the buffer, NAD⁺, and the aldehyde substrate.

-

Reaction Initiation: Add the biological sample containing ALDH2 to the cuvette to start the enzymatic reaction.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm. This absorbance change corresponds to the formation of NADH as ALDH2 oxidizes the aldehyde substrate.

-

Activity Calculation: The rate of NADH formation is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Enzyme activity is typically expressed as nmol of NADH formed per minute per mg of protein.

Conclusion

The mechanism of action of this compound (Nitroglycerin) is a sophisticated process centered on its enzymatic conversion to nitric oxide, with nitrite serving as a crucial intermediate. The mitochondrial enzyme ALDH2 plays a predominant role in this bioactivation at therapeutic concentrations, highlighting a key target for understanding individual variations in drug response and the phenomenon of nitrate tolerance. While other enzymes contribute to the overall metabolism of Nitroglycerin, the ALDH2-mediated pathway is central to its vasodilatory effects. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals in drug development to further explore and harness the therapeutic potential of this long-standing and vital cardiovascular medication.

References

- 1. pnas.org [pnas.org]

- 2. droracle.ai [droracle.ai]

- 3. Nitroglycerin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Bioactivation of nitroglycerin by the mitochondrial aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial aldehyde dehydrogenase-2 (ALDH2) Glu504Lys polymorphism contributes to the variation in efficacy of sublingual nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 8. [PDF] Identification of the enzymatic mechanism of nitroglycerin bioactivation | Semantic Scholar [semanticscholar.org]

- 9. The Role of Nitroglycerin and Other Nitrogen Oxides in Cardiovascular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitroglycerin metabolism in vascular tissue: role of glutathione S-transferases and relationship between NO. and NO2- formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolism of nitroglycerin by smooth muscle cells. Involvement of glutathione and glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytochrome P-450 mediated biotransformation of organic nitrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric oxide formation during microsomal hepatic denitration of glyceryl trinitrate: involvement of cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of nitric oxide generation from nitroglycerin and endogenous sources during hypoxia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. perrychinn.com [perrychinn.com]

- 16. Glutathione S-transferase-mediated metabolism of glyceryl trinitrate in subcellular fractions of bovine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic studies of the nitroglycerin metabolites, 1,2- and 1,3- glyceryl dinitrates, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Aminobenzaldehyde Phenylhydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 2-Aminobenzaldehyde phenylhydrazone. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and materials science.

Spectroscopic Data

The structural elucidation of 2-Aminobenzaldehyde phenylhydrazone is supported by various spectroscopic techniques. The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3300-3250 | N-H Stretch | Secondary Amine (-NH-) |

| 3100-3000 | C-H Stretch | Aromatic |

| 1620-1600 | C=N Stretch | Imine |

| 1600-1475 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-N Stretch | Amine |

Note: The data presented is a compilation of typical values for phenylhydrazones and related aromatic amines. Specific experimental values may vary.

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | -CH=N- |

| ~7.80 | d | 1H | Ar-H |

| ~7.30-7.10 | m | 5H | Ar-H (Phenyl ring of hydrazone) |

| ~6.80-6.60 | m | 3H | Ar-H (Aminobenzaldehyde ring) |

| ~5.80 | br s | 2H | -NH₂ |

| ~5.00 | br s | 1H | -NH- |

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~148.0 | C-NH₂ |

| ~145.0 | C (Quaternary, attached to -NH- of hydrazone) |

| ~138.0 | -CH=N- |

| ~132.0-115.0 | Aromatic Carbons |

| ~120.0 | C (Quaternary, attached to imine) |

Note: The presented data is predicted based on analogous structures.

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 211 | [M]⁺ (Molecular Ion) |

| 120 | [M - C₆H₅N]⁺ |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation patterns are predicted based on the structure of 2-Aminobenzaldehyde phenylhydrazone.

Experimental Protocols

The synthesis of 2-Aminobenzaldehyde phenylhydrazone is a two-step process involving the preparation of 2-Aminobenzaldehyde followed by its condensation with phenylhydrazine.

Synthesis of 2-Aminobenzaldehyde

A common method for the synthesis of 2-Aminobenzaldehyde is the reduction of 2-nitrobenzaldehyde.

Materials:

-

2-Nitrobenzaldehyde

-

Iron powder

-

Acetic acid

-

Ethanol

-

Water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde in a mixture of ethanol, acetic acid, and water.

-

With stirring, slowly heat the mixture to approximately 50°C.

-

Once the 2-nitrobenzaldehyde has dissolved, add reduced iron powder and a few drops of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux for 40-60 minutes.

-

After the reaction is complete, filter the hot mixture and wash the residue with water.

-

Combine the filtrates and extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Aminobenzaldehyde as a yellow oil.[1]

Caution: 2-Aminobenzaldehyde is unstable and prone to self-condensation. It should be used promptly in the next step.

Synthesis of 2-Aminobenzaldehyde Phenylhydrazone

Materials:

-

2-Aminobenzaldehyde

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-Aminobenzaldehyde in ethanol in a round-bottom flask.

-

Add an equimolar amount of phenylhydrazine to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-Aminobenzaldehyde phenylhydrazone, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

Experimental Workflow

Caption: Synthesis of 2-Aminobenzaldehyde Phenylhydrazone.

Potential Signaling Pathway

Phenylhydrazone derivatives have been investigated for their anticancer properties, with some studies suggesting they can induce apoptosis in cancer cells. The following diagram illustrates a simplified, representative signaling pathway for apoptosis that could be influenced by a biologically active phenylhydrazone derivative.

Caption: Apoptosis induction by a phenylhydrazone derivative.

References

A Technical Guide to the Solubility of "Nitrin" in Organic Solvents

Introduction

The term "Nitrin" is associated with multiple chemical entities, leading to potential ambiguity in scientific literature and research. This technical guide addresses the solubility of two primary compounds referred to as "this compound": 2-Aminobenzaldehyde phenylhydrazone (CAS 553-74-2) and the more widely known explosive and vasodilator, Nitroglycerin (CAS 55-63-0), for which "this compound" is a registered trade name. This document provides a detailed overview of their solubility profiles in various organic solvents, their physicochemical properties, and standardized experimental protocols for solubility determination. The information herein is intended for researchers, scientists, and professionals in drug development and chemical engineering.

Section 1: 2-Aminobenzaldehyde phenylhydrazone (CAS 553-74-2)

2-Aminobenzaldehyde phenylhydrazone is an organic compound with the chemical formula C₁₃H₁₃N₃.[1] It is also known as Anthranilaldehyde phenylhydrazone.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Aminobenzaldehyde phenylhydrazone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃N₃ | [1] |

| Molecular Weight | 211.26 g/mol | [1][2] |

| Appearance | Needles | [2] |

| Melting Point | 227-229 °C (with decomposition) | [2] |

| CAS Number | 553-74-2 | [1][2] |

Solubility Profile

| Solvent | Solubility | Source |

| Acetone | Soluble | [2] |

| Alcohol (cold) | Sparingly soluble | [2] |

| Ether (cold) | Sparingly soluble | [2] |

| Chloroform (cold) | Sparingly soluble | [2] |

| Benzene (cold) | Sparingly soluble | [2] |

Section 2: Nitroglycerin (CAS 55-63-0)

Nitroglycerin, with the chemical formula C₃H₅N₃O₉, is a widely known compound used in the manufacturing of explosives and as a vasodilator in medicine.[3][4] "this compound" is one of its many synonyms or trade names.[3][5][6]

Physicochemical Properties

The key physicochemical properties of Nitroglycerin are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₅N₃O₉ | [5][6] |

| Molecular Weight | 227.09 g/mol | [5] |

| Appearance | Colorless to pale yellow, oily liquid or crystalline solid | [4][7] |

| Melting Point | 13.5 °C | [4] |

| Boiling Point | Explodes at 218 °C | [7] |

| Density | 1.5931 g/cm³ | [7] |

| CAS Number | 55-63-0 | [5][6] |

Solubility Profile

Nitroglycerin exhibits a range of solubilities in different solvents. It is generally soluble in many organic solvents but has low solubility in water.

| Solvent | Solubility | Source |

| Water | 1.25 g/L (at 25 °C) | [5] |

| Acetone | Miscible | [4][5] |

| Ethanol (anhydrous) | Miscible | [5] |

| Ether | Soluble | [3] |

| Benzene | Miscible | [4] |

Section 3: Experimental Protocols for Solubility Determination

The following section outlines a general experimental protocol for determining the solubility of a solid organic compound in an organic solvent. This method is based on the principle of saturation.

Materials

-

Compound of interest (e.g., 2-Aminobenzaldehyde phenylhydrazone)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. To avoid transferring solid particles, a syringe filter can be used.

-

Dilute the collected supernatant with a known volume of the solvent in a volumetric flask to a concentration suitable for analysis.

-

-

Quantification:

-

Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method (e.g., measuring absorbance with a UV-Vis spectrophotometer at the compound's λmax or using HPLC).

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

-

Calculation of Solubility:

-

The solubility is expressed as the concentration of the saturated solution, typically in units of g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a solid.

Conclusion

This technical guide has provided a detailed overview of the solubility of two compounds known as "this compound": 2-Aminobenzaldehyde phenylhydrazone and Nitroglycerin. While qualitative solubility data is available for 2-Aminobenzaldehyde phenylhydrazone, more quantitative information exists for Nitroglycerin. The provided experimental protocol offers a standardized method for researchers to determine the solubility of these and other organic compounds with high precision. Clear differentiation between these two substances is crucial to avoid confusion and ensure accuracy in scientific research and application.

References

- 1. This compound | C13H13N3 | CID 9571052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. echemi.com [echemi.com]

- 4. Nitroglycerin | 55-63-0 [chemicalbook.com]

- 5. 55-63-0 CAS MSDS (Nitroglycerin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Nitroglycerin [webbook.nist.gov]

- 7. Nitroglycerin - Wikipedia [en.wikipedia.org]

Early Research on 2-Aminobenzaldehyde Phenylhydrazone for Nitrite Detection: A Technical Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of early and contemporary scientific literature reveals a notable absence of established methods utilizing 2-aminobenzaldehyde phenylhydrazone for the specific detection of nitrite ions. While hydrazones as a class of compounds are versatile in analytical chemistry, and various spectrophotometric methods for nitrite detection are well-documented, the direct application of 2-aminobenzaldehyde phenylhydrazone for this purpose is not found in readily available research. This guide, therefore, provides a detailed overview of the foundational principles of nitrite detection via spectrophotometry, focusing on well-characterized reagents and methodologies. It also explores the relevant chemistry of phenylhydrazones and 2-aminobenzaldehyde to provide a comprehensive technical context.

The Chemistry of Phenylhydrazones and Their Interaction with Nitrite Precursors

Phenylhydrazones are synthesized through the condensation reaction of phenylhydrazine with aldehydes or ketones.[1] These compounds are valuable in analytical chemistry for the identification and quantification of carbonyl compounds.[1] The reaction of phenylhydrazine with nitrous acid, a key species in acidic nitrite solutions, has been studied and is known to produce aryl azides or diazonium ions depending on the reaction conditions. This underlying reactivity suggests that a phenylhydrazone derivative could potentially interact with nitrite, though specific applications for 2-aminobenzaldehyde phenylhydrazone in a quantitative analytical method for nitrite are not documented.

The synthesis of 2-aminobenzaldehyde phenylhydrazone would theoretically proceed via the reaction of 2-aminobenzaldehyde with phenylhydrazine, as depicted below.

References

A Technical Guide to Phenylhydrazone-Based Colorimetric Reagents: Foundational Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylhydrazone-based compounds have emerged as a significant class of organic molecules in the field of chemical sensing. Their versatile structural framework, ease of synthesis, and tunable photophysical properties make them ideal candidates for the development of colorimetric and fluorometric probes.[1] These chemosensors are capable of detecting a wide array of analytes, including cations, anions, and neutral molecules, often with high sensitivity and selectivity.[2][3] The core utility of these reagents lies in their ability to produce a distinct color change upon interaction with a target analyte, enabling "naked-eye" detection.[4] This technical guide provides an in-depth overview of the foundational studies on phenylhydrazone-based colorimetric reagents, focusing on their synthesis, sensing mechanisms, and practical applications, with detailed experimental protocols and data for researchers in chemistry and drug development.

Core Principles and Sensing Mechanisms

The functionality of phenylhydrazone-based sensors is rooted in the chemical properties of the hydrazone group (-C=N-NH-). This group contains an acidic N-H proton and a lone pair of electrons on the nitrogen atoms, making it an excellent recognition site for various analytes.[4][5] The sensing mechanism typically involves a specific interaction between the hydrazone moiety and the analyte, which perturbs the electronic structure of the molecule and leads to a change in its absorption spectrum.

Anion Sensing: Deprotonation and Hydrogen Bonding

A primary mechanism for anion detection is through hydrogen bonding or complete deprotonation of the N-H proton by a basic anion, such as fluoride (F⁻) or cyanide (CN⁻).[4] This process increases the electron density across the molecule, leading to an intramolecular charge transfer (ICT) and causing a significant bathochromic (red) shift in the maximum absorption wavelength (λmax), which is observed as a distinct color change.[1][4]

Cation Sensing: Chelation

For cation detection, the hydrazone moiety, often in conjunction with other nearby donor atoms (like oxygen or nitrogen), acts as a chelating agent.[6][7] The coordination of a metal ion to the sensor restricts C=N isomerization and can induce conformational changes.[1] This binding event alters the electronic distribution, often leading to chelation-enhanced fluorescence (CHEF) or a colorimetric response.[1][5]

Synthesis and Experimental Protocols

The synthesis of phenylhydrazone-based reagents is typically straightforward, involving a one-step condensation reaction between a substituted phenylhydrazine and a suitable aldehyde or ketone.[4][5][8]

General Synthesis of a Phenylhydrazone Sensor

This protocol is based on methodologies reported for the synthesis of various hydrazone-based chemosensors.[4][9]

Materials:

-

Substituted Phenylhydrazine (e.g., 2,4-dinitrophenylhydrazine)

-

Carbonyl Compound (e.g., Indole-3-carboxaldehyde)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask, condenser, heating mantle, TLC plates

Procedure:

-

Dissolution: Dissolve equimolar amounts of the substituted phenylhydrazine and the carbonyl compound in a round-bottom flask containing an appropriate solvent like methanol or ethanol.[9]

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[4][9]

-

Reflux: Attach a condenser to the flask and reflux the reaction mixture at 65-75 °C for several hours (typically 2-4 hours).[4][9]

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[4][9]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Filter the precipitate, wash it with cold solvent (e.g., MeOH) to remove unreacted starting materials, and dry it in the air.[4]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[4][8]

Quantitative Data and Applications

Phenylhydrazone-based reagents have been successfully employed for the detection of a variety of ions. The tables below summarize the performance of several reported sensors.

Anion Detection

These sensors are particularly effective for detecting basic anions in organic solvents. The deprotonation mechanism often results in a dramatic color change.

Table 1: Performance of Phenylhydrazone-Based Sensors for Anion Detection

| Sensor Name/Derivative | Target Anion | Solvent | Color Change | λmax Shift (nm) | Detection Limit (LOD) | Reference |

| Indole-based (SM-3) | F⁻ | CH₃CN | Mustard to Purple | 406 → 502 (+96) | 8.69 x 10⁻⁸ M | [4] |

| Azo-hydrazone | CN⁻ | Acetonitrile | Bright Yellow to Red | 390 → 555 (+165) | 7 µM | [10] |

| Naphthoquinone-hydrazone | F⁻, CN⁻, AcO⁻ | DMSO-H₂O (9:1) | Green to Light Blue | Not Specified | Not Specified | [11] |

Cation Detection

Chelation with metal ions is a common sensing strategy, enabling detection in aqueous or semi-aqueous environments.

Table 2: Performance of Phenylhydrazone-Based Sensors for Cation Detection

| Sensor Name/Derivative | Target Cation | Solvent | Color Change | λmax Shift (nm) | Detection Limit (LOD) | Reference |

| DCDHFH | Cd(II) | Aqueous | Yellow to Red | Not Specified | ppm level (10-250 ppm) | [6] |

| Pyrazine-based (Sensor 6) | Al³⁺ | H₂O-DMSO (99:1) | "Turn-on" Fluorescence | Emission at 456 nm | 8 nM | [5] |

| Isatin-derived (Sensor 27) | Hg²⁺ | H₂O-Ethanol (9:1) | "Turn-on" Fluorescence | Emission at 440 nm | 3.6 µM | [5] |

Experimental Protocol for Colorimetric Titration

This protocol outlines the steps for evaluating the sensing properties of a newly synthesized phenylhydrazone reagent using UV-Vis spectroscopy.

Materials:

-

Synthesized phenylhydrazone sensor

-

High-purity solvent (e.g., Acetonitrile, DMSO)

-

Analyte salt (e.g., Tetrabutylammonium fluoride for F⁻)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the sensor (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Prepare a stock solution of the analyte (e.g., 1 x 10⁻² M) in the same solvent.

-

-

Spectrophotometer Setup:

-

Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-700 nm).

-

Use the pure solvent to blank the instrument.

-

-

Initial Spectrum:

-

Prepare a dilute solution of the sensor in a cuvette (e.g., 1 x 10⁻⁵ M) and record its initial UV-Vis absorption spectrum.

-

-

Titration:

-

To the cuvette containing the sensor solution, add incremental amounts of the analyte stock solution (e.g., 0.2, 0.4, 0.6... equivalents).

-

After each addition, gently mix the solution and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Observe the changes in the absorption spectrum. Note the decrease in the initial peak and the appearance of any new peaks at longer wavelengths.

-

Plot the change in absorbance at a specific wavelength against the concentration of the added analyte.

-

From this data, the binding stoichiometry can be determined using a Job's plot, and the binding constant can be calculated using the Benesi-Hildebrand equation.[4] The limit of detection (LOD) can also be calculated from the titration data.

-

Conclusion

Phenylhydrazone derivatives represent a powerful and accessible class of colorimetric reagents. Their straightforward synthesis, coupled with robust and predictable sensing mechanisms like deprotonation and chelation, makes them highly valuable tools for chemical detection.[1][8] The ability to fine-tune their structure allows for the development of highly selective and sensitive probes for a wide range of ions, with significant applications in environmental monitoring, biomedical diagnostics, and pharmaceutical analysis.[7][12] Future research will likely focus on developing water-soluble sensors for biological applications and integrating these chromogenic systems into solid-state devices and test strips for real-world, on-site analysis.[4][6][13]

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. A Review on Recent Development of Phenothiazine-Based Chromogenic and Fluorogenic Sensors for the Detection of Cations, Anions, and Neutral Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Publications - Open Library of Bioscience - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 8. preprints.org [preprints.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A colorimetric and fluorometric probe for phenylhydrazine and its application in real samples - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes: Spectrophotometric Determination of Nitrite Using the Griess Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of nitrite (NO₂⁻) is crucial in various fields, including biomedical research, environmental monitoring, and food quality control. Nitrite is a stable end-product of nitric oxide (NO) metabolism, and its concentration in biological samples can serve as an indicator of NO production, which plays a vital role in numerous physiological and pathological processes. While various methods exist for nitrite determination, the Griess assay remains one of the most common, sensitive, and cost-effective spectrophotometric methods.

This document provides a detailed protocol for the measurement of nitrite using the Griess reaction. It also includes a comparative overview of other spectrophotometric methods and addresses the query regarding a "2-aminobenzaldehyde phenylhydrazone" protocol.

Principle of the Griess Assay

The Griess assay is based on a two-step diazotization reaction. In an acidic medium, nitrite reacts with an aromatic amine (typically sulfanilamide) to form a diazonium salt. This intermediate then couples with a coupling reagent (typically N-(1-naphthyl)ethylenediamine, NED) to form a stable, colored azo compound. The intensity of the resulting pink to magenta color is directly proportional to the nitrite concentration and is measured spectrophotometrically at a wavelength of approximately 540 nm.

Regarding 2-Aminobenzaldehyde Phenylhydrazone

Initial inquiries for a nitrite measurement protocol using 2-aminobenzaldehyde phenylhydrazone did not yield a standard, validated analytical method. While phenylhydrazine synthesis involves a reaction with sodium nitrite to form a diazonium salt, and 2-aminobenzaldehyde can be synthesized from 2-nitrobenzaldehyde, their combined use as "2-aminobenzaldehyde phenylhydrazone" for quantitative nitrite analysis is not a commonly documented or recognized procedure. The Griess assay remains the gold-standard spectrophotometric method for this purpose.

Comparative Data of Spectrophotometric Nitrite Assays

The following table summarizes key performance characteristics of the Griess assay and other reported spectrophotometric methods for nitrite determination, allowing for an easy comparison of their analytical parameters.

| Method Reagents | Linearity Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Detection Limit (µg/mL) | Wavelength (nm) |

| Griess Reagent (Sulfanilamide/NED) | 0.054 - 0.816 | 4.61 x 10⁴ | 0.0121 | 546 |

| p-Nitroaniline / Frusemide | 0.02 - 0.6 | Not Reported | Not Reported | 680 |

| Sulfanilic acid / Methyl anthranilate | 0.2 - 8.0 | 1.03 x 10⁴ | 0.93 | 493 |

| Benzidine / Resorcinol | Up to 2.8 | 2.1524 x 10⁴ | 0.0049 | 463.5 |

| p-Aminophenylmercaptoacetic acid / NED | 0.02 - 0.80 | 4.65 x 10⁴ | Not Reported | Not Reported |

| o-Nitroaniline / 1-aminonaphthalene-2-sulphonic acid | 0.08 - 0.68 | 5.46 x 10⁴ | Not Reported | 545 |

Note: The values presented are based on published literature and may vary depending on specific experimental conditions.

Experimental Protocol: Griess Assay for Nitrite Measurement

This protocol is designed for the colorimetric determination of nitrite in a 96-well plate format, suitable for high-throughput analysis.

Materials and Reagents:

-

Griess Reagent:

-

Component A (Sulfanilamide solution): 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Component B (NED solution): 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

-

Note: Store both solutions at 4°C, protected from light. The Griess reagent is prepared by mixing equal volumes of Component A and Component B immediately before use.

-

-

Nitrite Standard Stock Solution (1 mM): Dissolve 69.0 mg of sodium nitrite (NaNO₂) in 1 L of deionized water. Store at 4°C.

-

Sample: Biological fluids (e.g., plasma, serum, urine, cell culture supernatant). Note: Samples may require deproteinization to avoid interference.

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 540 nm

-

Pipettes and tips

-

Deionized water

Procedure:

-

Preparation of Nitrite Standards:

-

Prepare a series of nitrite standards by serially diluting the 1 mM stock solution with deionized water. A typical concentration range for the standard curve is 1 µM to 100 µM.

-

For example, to prepare a 100 µM standard, add 10 µL of the 1 mM stock solution to 90 µL of deionized water.

-

-

Sample Preparation:

-

If necessary, deproteinize samples. A common method is to use a 10 kDa molecular weight cut-off spin filter. Centrifuge the sample according to the filter manufacturer's instructions and collect the filtrate.

-

Dilute samples as needed to ensure the nitrite concentration falls within the linear range of the standard curve.

-

-

Assay Protocol:

-

Add 50 µL of each nitrite standard or sample to individual wells of the 96-well microplate.

-

Add 50 µL of the freshly prepared Griess reagent (equal parts of Component A and Component B) to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (a well containing only deionized water and Griess reagent) from all standard and sample absorbance readings.

-

Plot the corrected absorbance values of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

-

Remember to account for any dilution factors used during sample preparation.

-

Experimental Workflow Diagram

Caption: Workflow for spectrophotometric nitrite measurement using the Griess assay.

Signaling Pathway of the Griess Reaction

Caption: Chemical reaction pathway of the Griess assay for nitrite detection.

Application Notes: Nitrite Test for Colibacilli Detection in Urine Samples

References

- 1. Urine Culture: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 2. The Role of Urinary Nitrite in Predicting Bacterial Resistance in Urine Culture Analysis Among Patients With Uncomplicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A rapid method for the assay of nitrate in urine using the nitrate reductase enzyme of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jept.ir [jept.ir]

- 5. High Diagnostic Accuracy of Nitrite Test Paired with Urine Sediment can Reduce Unnecessary Antibiotic Therapy [openmicrobiologyjournal.com]

- 6. droracle.ai [droracle.ai]

- 7. Using urine nitrite sticks to test for urinary tract infection in children aged < 2 years: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

preparation of Nitrin reagent for laboratory use

Application Notes and Protocols for Netrin-1

Disclaimer: The following protocols and application notes are provided for research purposes only. The term "Nitrin reagent" is not standard in scientific literature; this document is based on the assumption that it refers to Netrin-1, a well-characterized protein involved in cell migration and axon guidance.

Introduction

Netrin-1 is a secreted protein of the laminin family that plays a crucial role in neuronal guidance, cell migration, and tissue morphogenesis.[1][2] It functions as a bifunctional guidance cue, capable of either attracting or repelling migrating cells and axons depending on the receptor complex expressed on the cell surface.[1][3] The primary receptors for Netrin-1 are the Deleted in Colorectal Cancer (DCC) family and the Uncoordinated-5 (UNC5) homolog family.[4][5][6] Netrin-1 signaling through DCC homodimers typically mediates chemoattraction, while its interaction with a complex of DCC and UNC5 receptors converts the attractive signal into a repulsive one.[4][5][6] Due to its role in cell migration, angiogenesis, and apoptosis, Netrin-1 is a key target of interest in developmental biology, neurobiology, and cancer research.[1][2]

Reagent Preparation and Storage

Proper handling of recombinant Netrin-1 is critical for maintaining its biological activity. The following guidelines are based on recommendations for commercially available recombinant human or mouse Netrin-1.

Reconstitution

Lyophilized Netrin-1 should be reconstituted to a stock concentration of 100 µg/mL.[7][8]

-

Carrier-Free Netrin-1: Reconstitute in sterile PBS.

-

Netrin-1 with BSA carrier: Reconstitute in sterile PBS containing at least 0.1% human or bovine serum albumin (BSA) to enhance stability.

Protocol:

-

Briefly centrifuge the vial before opening to ensure all lyophilized powder is at the bottom.[1][9]

-

Aseptically add the recommended volume of sterile PBS (or PBS with albumin) to the vial.

-

Gently pipette the solution up and down to mix. Avoid vigorous vortexing.

-

For long-term storage, it is recommended to add glycerol to a final concentration of 5-50% and create aliquots.[9]

Storage

-

Lyophilized Protein: Store at -20°C to -70°C for up to 12 months from the date of receipt.[7][8]

-

Reconstituted Stock Solution:

Experimental Protocols

Protocol 1: In Vitro Cell Migration (Chemotaxis) Assay using a Boyden Chamber

This protocol describes how to assess the chemotactic effect of Netrin-1 on a specific cell type (e.g., endothelial cells, leukocytes, or cancer cells).

Materials:

-

Reconstituted Netrin-1 stock solution

-

Boyden chamber apparatus (transwell inserts) with appropriate pore size (e.g., 5-µm for monocytes)[10]

-

Cells of interest

-

Serum-free cell culture medium

-

Chemoattractant (e.g., fMLP for monocytes, VEGF for endothelial cells)[10][11]

-

Fixation and staining reagents (e.g., crystal violet)

Methodology:

-

Culture cells to ~80% confluency. Prior to the assay, serum-starve the cells for 16-24 hours.

-

Harvest and resuspend the cells in serum-free medium at a density of 1-5 x 10^6 cells/mL.[10]

-